An In-depth Technical Guide to 6-(Benzyloxy)pyridine-2-carboxylic acid
An In-depth Technical Guide to 6-(Benzyloxy)pyridine-2-carboxylic acid
CAS Number: 149744-21-8
Authored by a Senior Application Scientist
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(benzyloxy)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document details the synthesis, purification, and characterization of this versatile scaffold. Furthermore, it explores its applications as a crucial intermediate in the development of therapeutic agents, particularly as a precursor to enzyme inhibitors. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmaceuticals.
Introduction
6-(Benzyloxy)pyridine-2-carboxylic acid, also known as 6-(phenylmethoxy)-2-pyridinecarboxylic acid, is a substituted picolinic acid derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structural features, combining a pyridine ring with a carboxylic acid and a bulky benzyloxy group, make it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. The pyridine moiety can engage in various non-covalent interactions with biological targets, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element. This guide will delve into the essential technical aspects of this compound, from its synthesis to its application in the development of potential therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(benzyloxy)pyridine-2-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 149744-21-8 | [2] |
| Molecular Formula | C₁₃H₁₁NO₃ | [2] |
| Molecular Weight | 229.23 g/mol | [2] |
| Boiling Point | 413.3 ± 30.0 °C (Predicted) | [2] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.49 ± 0.10 (Predicted) | [2] |
Synthesis and Purification
The synthesis of 6-(benzyloxy)pyridine-2-carboxylic acid can be achieved through a multi-step process, typically starting from commercially available 6-hydroxypyridine-2-carboxylic acid. The following protocol outlines a representative synthetic route.
Synthesis Protocol: Benzylation of 6-Hydroxypyridine-2-carboxylic Acid
This synthesis involves the protection of the hydroxyl group of 6-hydroxypyridine-2-carboxylic acid as a benzyl ether.
Figure 1: Synthetic scheme for 6-(benzyloxy)pyridine-2-carboxylic acid.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The base will deprotonate the hydroxyl group, forming the corresponding phenoxide.
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Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify to pH 3-4 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylic acid and precipitate the product.
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Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Purification Protocol: Recrystallization
The crude 6-(benzyloxy)pyridine-2-carboxylic acid can be purified by recrystallization to obtain a product of high purity.
Step-by-Step Methodology:
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Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective.
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Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add hot water to the ethanolic solution until it becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Figure 2: Workflow for the purification of 6-(benzyloxy)pyridine-2-carboxylic acid.
Characterization
The identity and purity of the synthesized 6-(benzyloxy)pyridine-2-carboxylic acid should be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 6-(benzyloxy)pyridine-2-carboxylic acid are summarized below. Note that actual shifts may vary depending on the solvent and concentration.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.9-8.1 | m | 1H | Pyridine-H |
| ~7.3-7.5 | m | 6H | Ar-H (benzyl) + Pyridine-H |
| ~7.0-7.2 | m | 1H | Pyridine-H |
| ~5.4 | s | 2H | -OCH₂- |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (acid) |
| ~162 | C-O (pyridine) |
| ~148 | C (pyridine) |
| ~140 | C (pyridine) |
| ~136 | C (aromatic, ipso) |
| ~128-129 | C (aromatic) |
| ~115 | C (pyridine) |
| ~110 | C (pyridine) |
| ~70 | -OCH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Electrospray Ionization (ESI-MS):
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Expected [M+H]⁺: m/z 230.08
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Expected [M-H]⁻: m/z 228.07
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Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | C=C and C=N stretches (aromatic rings) |
| ~1250 | C-O stretch (ether) |
Applications in Drug Discovery and Development
6-(Benzyloxy)pyridine-2-carboxylic acid is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas.
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Enzyme Inhibition: The pyridine carboxylic acid scaffold is a common feature in many enzyme inhibitors.[1] The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues. The benzyloxy group can occupy hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity.
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Anticancer and Anti-inflammatory Agents: Preliminary studies on related compounds suggest that derivatives of 6-(benzyloxy)pyridine-2-carboxylic acid may possess anticancer and anti-inflammatory properties.[1] These activities are often attributed to their ability to modulate specific signaling pathways or inhibit key enzymes involved in disease progression.
Safety and Handling
While specific safety data for 6-(benzyloxy)pyridine-2-carboxylic acid is limited, information from closely related compounds, such as 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid, suggests that it should be handled with care.[3]
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Hazard Statements:
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area, preferably in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.
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Conclusion
6-(Benzyloxy)pyridine-2-carboxylic acid is a synthetically versatile and medicinally relevant molecule. This technical guide has provided a detailed overview of its synthesis, purification, characterization, and potential applications. By understanding the fundamental properties and handling requirements of this compound, researchers can effectively utilize it as a key building block in the design and development of novel therapeutic agents. The information presented herein is intended to serve as a practical resource for scientists and professionals in the pharmaceutical and chemical research sectors.
References
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PubChem. (n.d.). 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid - Safety and Hazards. Retrieved from [Link]
Sources
- 1. Buy 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid [smolecule.com]
- 2. 149744-21-8 CAS MSDS (6-(benzyloxy)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid | C14H12N2O4 | CID 63643408 - PubChem [pubchem.ncbi.nlm.nih.gov]
